![molecular formula C27H28N4O2S B11961935 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961935.png)
4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzyloxy Group: This step involves the reaction of the triazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 4-(tert-butyl)benzaldehyde under acidic conditions to form the Schiff base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It can be studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new drugs. Its structure suggests it could interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The Schiff base can interact with nucleophilic sites in proteins, potentially inhibiting their function. The triazole ring may also interact with metal ions, affecting enzymatic activities.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[4-(Methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of both benzyloxy and methoxy groups in 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity and interactions with biological targets, potentially enhancing its bioactivity and specificity.
Propiedades
Fórmula molecular |
C27H28N4O2S |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C27H28N4O2S/c1-27(2,3)22-13-11-21(12-14-22)25-29-30-26(34)31(25)28-17-20-10-15-23(24(16-20)32-4)33-18-19-8-6-5-7-9-19/h5-17H,18H2,1-4H3,(H,30,34)/b28-17+ |
Clave InChI |
WUBQVEQMKAFFSK-OGLMXYFKSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


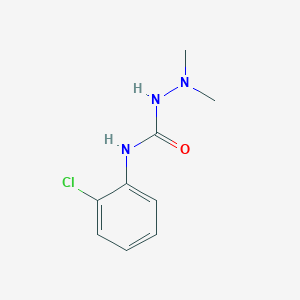
![9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione](/img/structure/B11961864.png)

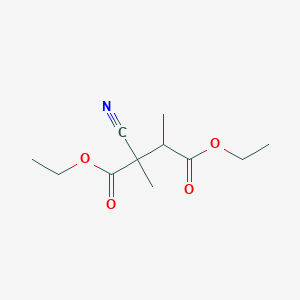

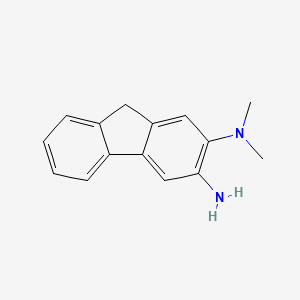
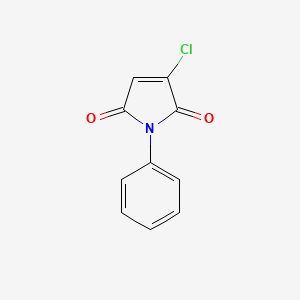


![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
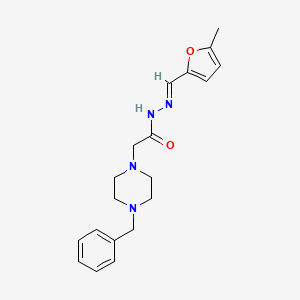

![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)

